molecular formula C8H13N3 B8351791 5-(N,N-diethyl)aminopyrimidine

5-(N,N-diethyl)aminopyrimidine

Cat. No.: B8351791
M. Wt: 151.21 g/mol
InChI Key: OZDOKZBHCMIDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N,N-Diethyl)aminopyrimidine is a chemical compound of interest in various research fields. Its structure, featuring a pyrimidine ring system substituted with a diethylamino group, makes it a potential intermediate or building block in organic synthesis and medicinal chemistry. Pyrimidine derivatives are fundamental in the development of pharmaceuticals and agrochemicals . The diethylamino group is a common moiety found in compounds with biological activity, and its incorporation into the pyrimidine scaffold can be leveraged to modulate the compound's physicochemical properties and interaction with biological targets . This compound is particularly valuable for researchers exploring new chemical entities. It may serve as a key precursor in nucleoside chemistry, the synthesis of kinase inhibitors, or the creation of novel heterocyclic systems. Its application is strictly confined to laboratory research for these purposes. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for proper hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N,N-diethylpyrimidin-5-amine

InChI

InChI=1S/C8H13N3/c1-3-11(4-2)8-5-9-7-10-6-8/h5-7H,3-4H2,1-2H3

InChI Key

OZDOKZBHCMIDOK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CN=CN=C1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 5 N,n Diethyl Aminopyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. For 5-(N,N-diethyl)aminopyrimidine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally assign all proton and carbon signals and to understand the intricate details of its molecular framework.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The signals corresponding to the protons on the pyrimidine (B1678525) ring are typically observed in the aromatic region of the spectrum. The protons of the diethylamino group, specifically the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, appear in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating nature of the diethylamino group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.in The carbon atoms of the pyrimidine ring resonate at lower field (higher ppm values) due to their sp² hybridization and the influence of the electronegative nitrogen atoms. libretexts.org The carbons of the ethyl groups of the diethylamino substituent appear at a higher field (lower ppm values). The chemical shift of the carbon atom directly attached to the amino group (C5) is significantly influenced by the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H28.5 - 8.7-
H4/H68.2 - 8.4-
-CH₂- (ethyl)3.3 - 3.5 (quartet)45 - 50
-CH₃ (ethyl)1.1 - 1.3 (triplet)12 - 15
C2-155 - 160
C4/C6-150 - 155
C5-130 - 135

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Studies on substituted aminopyrimidines have shown that primary amines substituted at the 4-position can exhibit room-temperature line broadening effects in both ¹H and ¹³C NMR spectra due to the presence of rotamers. researchgate.netepa.gov This effect is a useful diagnostic tool for identifying regioisomers. researchgate.net

¹⁵N NMR Spectroscopy for Nitrogen Environments and Protonation States

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of the nitrogen atoms within the this compound molecule. It provides valuable information on the different nitrogen sites—the two ring nitrogens (N1 and N3) and the exocyclic amino nitrogen. The chemical shifts of these nitrogen atoms are distinct and are influenced by their hybridization and the nature of their substituents.

A key application of ¹⁵N NMR is the determination of protonation states in acidic media. researchgate.net Protonation of a nitrogen atom leads to a significant change in its chemical shift, typically a shielding effect (upfield shift). nih.gov By monitoring the ¹⁵N chemical shifts as a function of pH, the site of protonation can be unequivocally identified. For aminopyrimidines, protonation generally occurs first on one of the ring nitrogen atoms rather than the exocyclic amino group. researchgate.netacs.org This is because the lone pair of electrons on the ring nitrogens is more basic. The specific ring nitrogen that is protonated can be determined by observing the larger change in its ¹⁵N chemical shift.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

Correlation Spectroscopy (COSY): The COSY experiment establishes correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.comuvic.caemerypharma.com In the spectrum of this compound, a cross-peak would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups, confirming their connectivity. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. creative-biostructure.comemerypharma.comsdsu.edu This technique is crucial for assigning the carbon signals. emerypharma.com For instance, the proton signal of the methylene group will show a correlation to the carbon signal of that same methylene group. Similarly, the protons on the pyrimidine ring will correlate with their directly bonded carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. unl.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. unl.edu For example, the methyl protons of the diethylamino group would be expected to show correlations to both the methylene carbon and the C5 carbon of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a fingerprint of the compound, with the molecular ion peak (M⁺) indicating the molecular weight.

The fragmentation pattern of this compound in EI-MS is governed by the stability of the resulting fragments. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would involve the loss of a methyl or an ethyl radical from the diethylamino group. Cleavage of the bond between the pyrimidine ring and the amino group can also occur. The fragmentation of the pyrimidine ring itself can lead to a series of characteristic ions. researchgate.netsapub.org

High-Resolution Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion and its fragments, often to four or five decimal places. nih.gov This high precision allows for the determination of the elemental composition of the ions. nih.govnih.gov By comparing the experimentally determined exact mass with the calculated theoretical mass for a given chemical formula, the molecular formula of this compound can be unequivocally confirmed. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule. These methods offer complementary information based on the interaction of molecules with electromagnetic radiation, causing changes in their vibrational energy states.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the spectrum is expected to be dominated by contributions from the pyrimidine ring, the C-N bonds of the diethylamino group, and the C-H bonds of the ethyl substituents.

The analysis of pyrimidine derivatives by FTIR is a well-established method for structural elucidation. vandanapublications.com Key vibrational modes include the stretching and bending of C-H, C=N, C=C, and C-N bonds. The presence of the N,N-diethylamino group introduces additional characteristic bands. Specifically, the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituents are expected in the 2850-3000 cm⁻¹ region. unibo.it

In analogous aminopyrimidine compounds, N-H stretching vibrations typically appear in the range of 3182-3456 cm⁻¹. ijirset.com While this compound lacks N-H bonds on the amino group, the aromatic C-H stretching from the pyrimidine ring is anticipated around 3070 cm⁻¹. scispace.com The C-N stretching vibration associated with the diethylamino group is another key indicator. researchgate.net Furthermore, characteristic bands for the pyrimidine ring skeletal vibrations, involving C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Table 1: Expected FTIR Vibrational Frequencies for this compound based on Analogous Compounds

Vibrational Mode Expected Frequency Range (cm⁻¹) Reference Compound/Group
Aromatic C-H Stretch 3000 - 3100 Pyrimidine Derivatives scispace.com
Aliphatic C-H Stretch (CH₂, CH₃) 2850 - 3000 Diethylamino Compounds unibo.it
Pyrimidine Ring Skeletal (C=N, C=C) 1400 - 1600 Pyrimidine Derivatives vandanapublications.comresearchgate.net
C-N Stretch (Aromatic Amine) 1250 - 1350 Aminopyrimidines

Raman spectroscopy provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light, which interacts with the vibrational modes of a molecule. nih.gov This technique is particularly sensitive to non-polar and symmetric bonds, making it ideal for analyzing the skeletal vibrations of the pyrimidine ring.

Table 2: Characteristic Raman Bands for Pyrimidine Units in Related Compounds

Vibrational Assignment Frequency (cm⁻¹) Reference Compound
Ring Stretching 1571 Silylated 2-aminopyrimidine (B69317) researchgate.net
Ring Stretching 1479 Silylated 2-aminopyrimidine researchgate.net
C-H in-plane bend 1391 Silylated 2-aminopyrimidine researchgate.net
Ring Breathing 993 Silylated 2-aminopyrimidine researchgate.net

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide insights into the electronic structure and photophysical behavior of the compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The spectrum of an aromatic heterocyclic compound like this compound is expected to show distinct absorption bands arising from π → π* and n → π* transitions. scispace.com

The pyrimidine ring itself exhibits characteristic absorptions. The introduction of the electron-donating N,N-diethylamino group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. This is due to the interaction of the nitrogen lone pair with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO). Studies on substituted pyrimidines have shown that the absorption spectra can be significantly influenced by the nature and position of substituents. researchgate.netrsc.org For 2-aminodiphenyldihydropyrimidines, electronic transitions are observed to be hypsochromic (blue shift) when a powerful electron-donating group is present. scispace.com The polarity of the solvent can also induce shifts in the absorption bands. wikipedia.org

Table 3: Typical Electronic Transitions in Pyrimidine Derivatives

Transition Type Description Expected Wavelength Region
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital. 200 - 300 nm

Luminescence spectroscopy involves the emission of light from a molecule after it has absorbed energy. This can occur as fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). The photophysical properties of pyrimidine derivatives are of significant interest due to their potential applications in optical materials.

X-ray Diffraction Studies for Solid-State Molecular Architecture

While the crystal structure of this compound has not been reported, the structure of the parent compound, 5-aminopyrimidine (B1217817), provides a valuable reference point. researchgate.netnih.gov The crystal structure of 5-aminopyrimidine reveals a nearly planar molecule. researchgate.net Its crystal packing is stabilized by hydrogen bonds between the amino group of one molecule and the ring nitrogen atoms of a neighboring molecule, forming a two-dimensional network. researchgate.net

The substitution of the primary amino group with a bulkier N,N-diethylamino group would significantly alter this packing arrangement. The two ethyl groups would introduce considerable steric hindrance, likely preventing the close-packed, planar sheet structure observed in 5-aminopyrimidine. The absence of N-H donors on the substituent would eliminate the possibility of traditional hydrogen bonding from the amino group, leading to a molecular architecture dominated by weaker C-H···N interactions and van der Waals forces. The conformation of the diethylamino group relative to the pyrimidine ring would also be a key structural feature.

Table 4: Crystallographic Data for the Analogous Compound 5-Aminopyrimidine

Parameter Value
Chemical Formula C₄H₅N₃
Crystal System Orthorhombic
Space Group Pnma
a (Å) 8.563 (2)
b (Å) 11.231 (3)
c (Å) 4.793 (1)
Volume (ų) 461.2 (2)
Z (molecules/cell) 4
Key Interactions N-H···N Hydrogen Bonds

Data sourced from studies on 5-aminopyrimidine. researchgate.net

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For pyrimidine derivatives, this technique is instrumental in confirming molecular structures and understanding intermolecular interactions that dictate their packing in the solid state.

In the broader context of pyrimidine-based compounds, SCXRD studies have been pivotal. For instance, investigations into various 5-hydroxymethylpyrimidines have utilized this technique to characterize their molecular structures. nih.gov Similarly, the structures of other heterocyclic compounds, including those with pyrimidine moieties, have been confirmed through single crystal X-ray diffraction, providing foundational data for understanding their chemical and biological activities. nih.govnih.gov

While specific crystallographic data for "this compound" is not detailed in the provided search results, the general application of SCXRD to similar molecules reveals common structural motifs and hydrogen bonding patterns that are likely relevant. For example, in related pyrimidine structures, intermolecular hydrogen bonds often play a crucial role in stabilizing the crystal lattice. nih.gov

A representative table of crystallographic data that would be obtained from an SCXRD analysis is presented below. This table is illustrative of the type of information generated from such an experiment.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.281
b (Å)5.410
c (Å)14.898
α (°)90
β (°)90
γ (°)90
Volume (ų)425.638

Note: The data in this table is representative of a similar small organic molecule and is provided for illustrative purposes. imanagerpublications.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used to identify the crystalline phases of a bulk sample. nih.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. nih.gov

This technique is invaluable for confirming the identity of a synthesized compound by comparing its PXRD pattern to a known standard or a pattern calculated from single-crystal data. nist.gov It is also instrumental in assessing the purity of a sample and identifying the presence of different polymorphic forms. Polymorphism, the ability of a solid to exist in multiple crystal structures, is a critical consideration in materials science, as different polymorphs can exhibit distinct physical properties.

For "this compound," PXRD would be employed to:

Confirm the crystalline nature of the bulk material.

Verify the phase purity of a synthesized batch.

Identify any potential polymorphic transformations under different conditions.

A typical PXRD pattern displays a series of peaks at specific 2θ angles, with the position and intensity of these peaks being characteristic of the material's crystal structure. Well-defined, sharp peaks are indicative of a highly crystalline material. imanagerpublications.com

Thermal Analysis Techniques for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase behavior of materials. iajps.com These methods provide information on melting points, decomposition temperatures, and the thermodynamics of phase transitions. iitk.ac.innih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iajps.com This technique is particularly useful for determining the decomposition temperature of a compound. The initial decomposition temperature is often defined as the temperature at which a 5% mass loss occurs (T₅%).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. iajps.com DSC can detect endothermic events (heat absorption), such as melting, and exothermic events (heat release), such as decomposition.

Studies on similar heterocyclic compounds have shown that their thermal stability and decomposition pathways are influenced by their molecular structure and the atmosphere in which they are heated (inert or oxidizing). nih.gov For instance, the decomposition of some related compounds occurs in a single stage in an inert atmosphere, while in an oxidizing atmosphere, it can proceed in multiple stages. nih.gov The initial decomposition temperatures for a series of heterocyclic compounds were found to be above 250 °C in an inert atmosphere. nih.gov

The thermal decomposition of "this compound" would likely involve the cleavage of C-N and C-C bonds, leading to the formation of various volatile products. nih.gov The specific decomposition pathway and the resulting products can be further analyzed by coupling the thermal analysis instrument with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS). nih.gov

A summary of typical thermal analysis data is provided in the table below.

Analysis Parameter Observation
TGAOnset of DecompositionTemperature at which significant mass loss begins.
TGAMass Loss (%)Percentage of mass lost at different temperature ranges.
DSCMelting PointEndothermic peak corresponding to the solid-to-liquid phase transition.
DSCDecompositionExothermic peak(s) associated with the breakdown of the molecule.

Note: The observations in this table are generalized based on the thermal behavior of similar organic compounds. nih.govresearchculturesociety.org

Computational and Theoretical Investigations of 5 N,n Diethyl Aminopyrimidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are essential for understanding the intrinsic properties of 5-(N,N-diethyl)aminopyrimidine.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and geometric properties of molecules in their ground state. DFT calculations, often employing functionals like B3LYP combined with a basis set such as 6-311G++(d,p), can optimize the molecular geometry to find the most stable conformation. This process yields crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For this compound, DFT would elucidate the planarity of the pyrimidine (B1678525) ring and the orientation of the N,N-diethylamino substituent relative to it.

Disclaimer: The data presented in the following table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature. It is intended to demonstrate the type of information generated by these methods and does not reflect experimentally verified or published computational results for this compound.

ParameterValue
Bond Lengths (Å)
N1-C21.34
C5-N(amino)1.40
N(amino)-C(ethyl)1.47
C(ethyl)-C(methyl)1.53
Bond Angles (°)
C2-N1-C6115.5
C4-C5-N(amino)121.0
C5-N(amino)-C(ethyl)119.5
Dihedral Angles (°)
C4-C5-N(amino)-C(ethyl)45.0

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, although they are more computationally demanding. For a molecule like this compound, ab initio calculations would be employed to obtain highly accurate predictions of its electronic energy and properties, serving as a benchmark for results obtained by other methods.

Electronic Property Analysis

Understanding the electronic properties of a molecule is key to predicting its reactivity, stability, and intermolecular interactions. Computational analysis provides detailed insights into how and where chemical reactions are likely to occur.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, calculations would reveal the energy of these orbitals and the magnitude of the gap, thereby predicting its kinetic stability and electron-donating or -accepting capabilities.

Disclaimer: The data in the table below is hypothetical and provided for illustrative purposes to show the typical output of FMO analysis. These values are not based on published computational results for this compound.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.10
Energy Gap (ΔE)5.15

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. It visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. An MEP map of this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, indicating these are probable sites for protonation and hydrogen bonding.

Disclaimer: The following table contains representative data from an NBO analysis to illustrate the concept of stabilization energies. It is not based on actual calculations for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N(amino)π(C4-C5)25.50
LP(1) N1σ(C2-N3)5.15
π(C4-C5)π*(N3-C4)18.75

Noncovalent Interaction Studies within this compound Systems

Noncovalent interactions play a crucial role in determining the supramolecular architecture, crystal packing, and biological activity of molecules. In the case of this compound, computational studies are pivotal in elucidating the nature and strength of these interactions, which include hydrogen bonding, π-stacking, and dispersion forces.

Hydrogen Bonding Analysis (Intra- and Intermolecular)

Computational analysis, typically employing Density Functional Theory (DFT), is a powerful tool for investigating the hydrogen bonding patterns of this compound. These studies can predict the geometry, energy, and vibrational frequencies of hydrogen bonds, providing insights into their strength and nature.

Intermolecular Hydrogen Bonding: In the solid state and in solution, this compound can participate in a variety of intermolecular hydrogen bonds. The pyrimidine ring nitrogens act as hydrogen bond acceptors, while the C-H bonds of the diethylamino group and the pyrimidine ring can act as weak hydrogen bond donors. In the presence of suitable hydrogen bond donors, such as water or alcohols, strong N···H-O interactions would be expected.

Computational studies on similar aminopyrimidine systems have shown that N-H···N hydrogen bonds are a significant factor in their crystal packing. For this compound, which lacks an N-H donor, the primary intermolecular hydrogen bonding interactions would likely involve the pyrimidine nitrogens accepting hydrogen bonds from solvent molecules or other co-crystallized species.

Illustrative Data from Computational Hydrogen Bond Analysis of a Related 5-Aminopyrimidine (B1217817) Derivative:

Interaction TypeDonor-Acceptor Distance (Å)Bond Angle (°)Calculated Interaction Energy (kcal/mol)
C-H···N (intramolecular)3.25145-1.5
N···H-O (intermolecular with water)2.85170-5.8
C-H···N (intermolecular)3.40150-2.1

Note: This data is illustrative and based on typical values found in computational studies of related aminopyrimidine systems.

π-Stacking and Dispersion Forces

The pyrimidine ring of this compound is electron-deficient and can participate in π-stacking interactions with other aromatic systems. These interactions are a combination of electrostatic and dispersion forces and are critical for the stability of crystal lattices and in biological recognition.

Computational chemistry provides tools to quantify the energy and geometry of π-stacking. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, offering a detailed understanding of the forces at play. Studies on substituted pyrimidines suggest that the introduction of an amino group can influence the electrostatic potential of the ring, thereby affecting the nature of π-stacking interactions. The diethylamino group, being an electron-donating group, would increase the electron density of the pyrimidine ring, potentially favoring interactions with electron-deficient aromatic rings.

Illustrative Interaction Energy Decomposition for a Stacked Dimer of a 5-Aminopyrimidine Analogue:

Interaction ComponentEnergy (kcal/mol)
Electrostatics-3.2
Exchange+6.5
Induction-1.8
Dispersion-8.5
Total Interaction Energy -7.0

Note: This data is illustrative and based on computational studies of π-stacking in similar aromatic systems.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, identifying transition states, and calculating activation energies, theoretical studies can provide a detailed, step-by-step picture of reaction pathways.

For instance, understanding the mechanism of electrophilic substitution on the pyrimidine ring is crucial for the synthesis of new derivatives. The 5-amino group is an activating group, directing electrophiles to the ortho and para positions (C4, C6, and C2). Computational studies can predict the relative reactivity of these positions by calculating properties such as the Fukui functions or by modeling the entire reaction profile for an electrophilic attack.

Theoretical investigations into the amination of pyrimidines have highlighted the importance of enthalpy-controlled nucleophilic functionalization in achieving site-selectivity nih.gov. Such studies can guide the rational design of synthetic routes to specifically functionalized this compound derivatives.

Conformational Analysis and Tautomerism Studies

The flexibility of the N,N-diethylamino group in this compound gives rise to multiple possible conformations. Computational conformational analysis can explore the potential energy landscape of the molecule to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry.

The orientation of the diethylamino group relative to the pyrimidine ring can significantly impact the molecule's dipole moment, steric accessibility, and intermolecular interaction patterns. Computational studies can provide the relative energies of different conformers, which is essential for understanding its behavior in different environments.

Tautomerism: While this compound itself is not prone to common tautomerism, related aminopyrimidine compounds can exist in different tautomeric forms (amino-imino). Computational studies are crucial for determining the relative stability of these tautomers. The choice of computational method and the inclusion of solvent effects are critical for obtaining accurate predictions of tautomeric equilibria nih.gov. For substituted aminopyrimidines, the position of substituents can significantly influence which tautomer is more stable.

Illustrative Relative Energies of Conformers for a Hypothetical 5-(Dialkylamino)pyrimidine:

ConformerDihedral Angle (C4-C5-N-C_ethyl)Relative Energy (kcal/mol)
1 (Global Minimum)45°0.0
2135°1.2
3-45°1.5
4-135°2.8

Note: This data is illustrative and represents a hypothetical conformational landscape.

Chemical Reactivity and Derivatization Pathways of 5 N,n Diethyl Aminopyrimidine

Transformations of the N,N-diethylamino Moiety

The exocyclic N,N-diethylamino group behaves as a typical tertiary amine and can undergo various transformations, although its reactivity is influenced by its attachment to the pyrimidine (B1678525) ring.

The nitrogen atom of the N,N-diethylamino group possesses a lone pair of electrons, making it nucleophilic. However, this nucleophilicity is somewhat diminished due to the delocalization of the lone pair into the aromatic pyrimidine system.

Acylation: While N,N-disubstituted amines cannot be acylated at the nitrogen atom in the same way as primary or secondary amines, reactions involving the pyrimidine ring can be influenced by reagents typically used for acylation. For example, studies on other aminopyrimidines have shown that treatment with acetic anhydride can lead to N-acetylation of the amino group, and in some cases, diacetylation. oregonstate.edu However, for a tertiary amine like the N,N-diethylamino group, such direct acylation at the nitrogen is not possible.

Alkylation: Alkylation of the N,N-diethylamino group would result in the formation of a quaternary ammonium salt. This reaction is less common than alkylation at the ring nitrogen atoms (a process known as quaternization), which readily occurs when pyrimidines are treated with alkyl halides. youtube.com The quaternization of the ring nitrogen atoms increases the ring's susceptibility to nucleophilic attack. wur.nl The synthesis of secondary amines can be achieved through self-limiting alkylation of N-aminopyridinium salts, a strategy that overcomes challenges of over-alkylation. chemrxiv.org A similar concept could potentially be applied to pyrimidine systems.

Oxidation: The N,N-diethylamino group can be susceptible to oxidation. The oxidation of N,N-disubstituted hydroxylamines is a common method to produce nitrones. chimia.ch Similarly, the oxidation of related compounds like N,N-dimethyl-p-phenylenediamine has been studied extensively, proceeding through a free radical intermediate. nih.gov In the context of the pyrimidine ring, N-oxidation is a known transformation, typically using reagents like hydrogen peroxide in trifluoroacetic anhydride, to form pyrimidine N-oxides. rsc.orgrsc.org This reaction introduces an N-oxide moiety, which can significantly alter the compound's properties and reactivity. rsc.org

Reduction: The N,N-diethylamino group is generally stable to common reducing agents. The pyrimidine ring itself can be reduced under certain conditions, for example, through catalytic hydrogenation. However, the amino group typically remains intact during such transformations.

Formation of Fused Heterocyclic Systems from 5-(N,N-diethyl)aminopyrimidine

5-Aminopyrimidines are exceptionally valuable building blocks in heterocyclic synthesis, serving as precursors for a wide variety of fused ring systems. derpharmachemica.com The amino group at C5, combined with the reactivity of the C4 and C6 positions, provides a versatile template for annulation reactions. These reactions often involve a sequence of condensation, cyclization, and sometimes subsequent rearrangement or oxidation steps.

A common strategy involves reacting the 5-aminopyrimidine (B1217817) with a 1,3-bielectrophilic species. This leads to the construction of a new six-membered ring fused to the pyrimidine core, often resulting in the formation of pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov For example, 2,4-diamino-5-cyanopyrimidines react with acetic acid and acetic anhydride to yield pyrimido[4,5-d]pyrimidine derivatives. nih.gov

Another important pathway is the construction of five-membered rings fused to the pyrimidine. Reactions of 5-aminopyrazoles (which are electronically similar to 5-aminopyrimidines) with various reagents can lead to the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] acs.orgnih.govnih.govtriazines. nih.gov A plausible reaction mechanism involves an initial nucleophilic attack from the exocyclic amino group, followed by an intramolecular cyclization. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Aminopyrimidine Analogs

Starting Material Class Reagent(s) Fused System Formed Reference
5-Aminopyrazole Arylmethylene malononitriles Pyrazolo[1,5-a]pyrimidine nih.gov
5-Aminopyrimidine Formamide, PBr₃ Pyrazolo[3,4-d]pyrimidine acs.org
2,4-Diamino-5-cyanopyrimidine Acetic anhydride Pyrimido[4,5-d]pyrimidine nih.gov

Derivatization for Enhanced Analytical Detectability and Separation

Derivatization is a chemical modification process employed to convert an analyte into a product, or "derivative," with properties that are more suitable for a given analytical method. For a compound like this compound, which lacks a strong native chromophore or fluorophore and possesses moderate polarity, derivatization can be crucial for enhancing its detectability and improving its chromatographic behavior. The primary goals of derivatization in this context are to increase detection sensitivity, improve separation efficiency, and enhance selectivity, particularly when analyzing complex matrices. actascientific.comactascientific.com This is achieved by introducing functional groups that have strong ultraviolet (UV) absorption or fluorescence properties for High-Performance Liquid Chromatography (HPLC) or by increasing the volatility and thermal stability for Gas Chromatography (GC) analysis. nih.govlibretexts.org

Pre-column and Post-column Derivatization Strategies for Chromatography

The selection between pre-column and post-column derivatization depends on the analyte's chemical properties, the complexity of the sample matrix, and the desired analytical outcome. mdpi.com

Pre-column Derivatization

In this approach, the derivatization reaction is performed before the sample is injected into the chromatographic system. thermofisher.com This is a widely used technique that offers flexibility in reaction conditions (e.g., temperature, reaction time, pH) to ensure a high reaction yield. mdpi.com However, it requires careful management of excess reagent and potential by-products, which might interfere with the chromatography. actascientific.com

For this compound, the primary targets for derivatization are the tertiary diethylamino group and the nitrogen atoms within the pyrimidine ring. While many common derivatizing agents for amines, such as o-phthalaldehyde (OPA) and dansyl chloride, readily react with primary and secondary amines, they are generally unreactive with tertiary amines. actascientific.comactascientific.com Therefore, strategies for this compound must employ reagents capable of reacting with tertiary amines or the pyrimidine ring itself.

Reagents for Tertiary Amines: Chloroformate-based reagents are known to react with tertiary amines. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF) can form carbamates with tertiary amines, introducing a highly responsive moiety for UV or fluorescence detection (in the case of FMOC-Cl) or for electron-capture detection (ECD) in GC. researchgate.net

Reagents for the Pyrimidine Ring: In the context of GC, derivatization often aims to reduce polarity and increase volatility by replacing active hydrogens. nih.gov While the N,N-diethylamino group lacks active hydrogens, the pyrimidine ring nitrogens can be targeted. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are powerful agents that can react with the N-H groups in pyrimidine rings (if tautomeric forms exist) or potentially the ring nitrogens under specific conditions. sigmaaldrich.comthermofisher.com Alkylation and acylation are other common techniques used to derivatize amines and related heterocyclic compounds for GC analysis. libretexts.orgnih.gov For instance, ethyl chloroformate has been successfully used as a derivatizing reagent for the GC analysis of pyrimidine and purine bases. researchgate.net

Post-column Derivatization

This technique involves carrying out the derivatization reaction after the analyte has been separated on the chromatographic column but before it reaches the detector. pickeringlabs.com A reagent is continuously pumped and mixed with the column effluent in a reaction coil. nih.gov The primary advantage of this method is that it avoids the potential for multiple derivative products and interference from the derivatizing reagent during separation. actascientific.com It is particularly useful for analytes that are difficult to derivatize pre-column or when the derivatives are unstable. nih.gov

Post-column derivatization is used to increase sensitivity and selectivity in HPLC analysis. pickeringlabs.com The reaction system mixes the eluant from the HPLC column with a reagent solution, often heating the mixture in a reactor to ensure the chemical reaction completes before the flow stream enters the detector. pickeringlabs.com For a compound like this compound, a post-column reaction could involve complexation with a metal ion to form a UV-active complex or a reaction that generates a fluorescent product, thereby significantly lowering the detection limit. The key requirements for a successful post-column reaction are rapidity, reproducibility, and a minimal contribution from the reagent itself to the detector signal. pickeringlabs.com

Applications in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

The application of derivatization is tailored to the specific requirements of HPLC and GC methods to overcome limitations in detection and separation.

Applications in High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to the analyte, making it detectable by common UV-Visible or fluorescence detectors (FLD). thermofisher.com This is essential for trace analysis where the native absorbance or fluorescence of the compound is insufficient.

A study on the analysis of dimethylamine and diethylamine (B46881) utilized pre-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a fluorogenic reagent, followed by HPLC-FLD detection. The derivatization was optimized for pH and reagent concentration, demonstrating the successful application of this strategy for tertiary amine precursors. mdpi.com While most derivatization methods target primary and secondary amines, a comparative study of five different reagents (Dansyl-Cl, OPA, Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent) highlighted that Dansyl-Cl is a versatile option, generating products with both fluorescence and high ionization efficiency suitable for LC-MS/MS. nih.gov For this compound, derivatization with a reagent like FMOC-Cl would attach a highly fluorescent fluorenylmethoxycarbonyl group, enabling detection at picomolar concentrations.

Table 1: Potential Pre-Column Derivatization Strategies for HPLC Analysis of this compound

Derivatizing ReagentTarget Functional GroupPotential DerivativeDetection MethodAdvantages
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)Tertiary amineFluorescent carbamateFluorescence (FLD)High sensitivity, stable derivatives.
Dansyl chloride (Dansyl-Cl)Pyrimidine Ring N / Tertiary AmineFluorescent sulfonamideFluorescence (FLD), MSVersatile, enhances ionization for MS.
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)Pyrimidine Ring N / Tertiary AmineFluorescent derivativeFluorescence (FLD)Good for trace analysis of amines.

Applications in Gas Chromatography (GC)

The main strategies for GC derivatization are silylation, acylation, and alkylation. libretexts.org For this compound, which lacks an active hydrogen on the amino group, derivatization would target the pyrimidine ring. Silylation with reagents like BSTFA can derivatize the ring nitrogens, increasing volatility and improving chromatographic performance. sigmaaldrich.com Another effective approach involves derivatization with ethyl chloroformate, which has been shown to successfully derivatize pyrimidine bases for GC analysis, yielding stable products with good chromatographic properties. researchgate.net This method is robust and allows for the determination of pyrimidines at micromolar concentrations. researchgate.net

Table 2: Potential Derivatization Strategies for GC Analysis of this compound

Derivatization MethodDerivatizing Reagent ExampleTarget Functional GroupPotential DerivativePurpose
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Pyrimidine Ring NTrimethylsilyl (TMS) derivativeIncrease volatility, improve thermal stability, reduce peak tailing.
AcylationEthyl Chloroformate (ECF)Pyrimidine Ring N / Tertiary AmineEthoxycarbonyl derivativeIncrease volatility, create stable derivative for analysis.
AlkylationPentafluorobenzyl bromide (PFB-Br)Pyrimidine Ring NPentafluorobenzyl derivativeEnhance sensitivity for Electron Capture Detection (ECD).

Coordination Chemistry and Ligand Applications of 5 N,n Diethyl Aminopyrimidine

Ligand Design Principles Utilizing the Aminopyrimidine Scaffold

The design of ligands based on the aminopyrimidine scaffold is governed by the tunable electronic and steric properties of the pyrimidine (B1678525) ring and its substituents. The aminopyrimidine framework offers multiple nitrogen atoms as potential coordination sites, allowing for versatile binding modes with metal ions. The 5-position of the pyrimidine ring is a key site for substitution to modulate the ligand's properties.

The introduction of an N,N-diethylamino group at the 5-position significantly influences the ligand's electronic characteristics. The diethylamino group is a strong electron-donating group, which increases the electron density on the pyrimidine ring. This enhanced electron density, in turn, increases the basicity of the ring nitrogen atoms, making them stronger Lewis bases and thus more effective at coordinating to metal centers. This can lead to the formation of more stable metal complexes.

From a steric perspective, the diethylamino group introduces moderate bulk. This steric hindrance can influence the coordination geometry of the resulting metal complexes, potentially favoring specific isomers or coordination numbers. The flexibility of the ethyl groups allows for some conformational adjustments to accommodate the steric demands of the metal coordination sphere. The interplay between the electronic and steric effects of the N,N-diethylamino group is a critical consideration in the design of ligands for specific applications in catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-(N,N-diethyl)aminopyrimidine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques.

Transition Metal Complexes (e.g., Iron(II) Complexes)

The synthesis of iron(II) complexes with aminopyridine-type ligands is well-established and provides a model for the synthesis of iron(II) complexes with this compound. nsf.gov Typically, the reaction of this compound with an iron(II) salt, such as iron(II) chloride, in a solvent like ethanol or acetonitrile would be expected to yield the desired complex. The coordination is anticipated to occur through one or more of the pyrimidine ring nitrogen atoms.

Characterization of the resulting iron(II) complexes would involve various techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyrimidine ring. UV-Vis spectroscopy can provide information about the electronic transitions within the complex, which are indicative of the coordination geometry. Magnetic susceptibility measurements would be crucial to determine the spin state of the iron(II) center. Single-crystal X-ray diffraction, if suitable crystals can be obtained, would provide definitive structural information, including bond lengths and angles. nsf.gov

Table 1: Expected Spectroscopic Data for a Hypothetical [Fe(this compound)₂Cl₂] Complex

Spectroscopic Technique Expected Observations
FT-IR (cm⁻¹) Shift in C=N and C=C stretching frequencies of the pyrimidine ring upon coordination.
UV-Vis (nm) d-d transitions characteristic of octahedral or tetrahedral Fe(II) complexes.

Main Group Metal Coordination Compounds (e.g., Silver(I), Mercury(II))

The coordination chemistry of silver(I) with nitrogen-containing heterocyclic ligands is extensive, often leading to the formation of coordination polymers with interesting structural motifs. nih.govresearchgate.net The reaction of this compound with a silver(I) salt, such as silver(I) nitrate or silver(I) tetrafluoroborate, would likely result in coordination through the pyrimidine nitrogen atoms. The stoichiometry and the counter-ion can influence the dimensionality of the resulting structure, which could range from discrete molecules to one-, two-, or three-dimensional polymers. nih.gov

Mercury(II) halides are known to form complexes with a variety of N-donor ligands. rsc.orgnih.gov The synthesis of a mercury(II) complex with this compound would likely involve the direct reaction of the ligand with a mercury(II) salt, such as mercury(II) chloride or bromide. The coordination geometry around the mercury(II) center is often linear or tetrahedral.

Characterization of these main group metal complexes would rely on techniques similar to those used for transition metal complexes. For silver(I) complexes, ¹H and ¹³C NMR spectroscopy in a suitable solvent can provide information about the ligand environment in solution. In the solid state, X-ray diffraction is invaluable for determining the often complex structures of these coordination compounds. For mercury(II) complexes, spectroscopic methods would confirm the coordination of the ligand.

Table 2: Expected Structural Features of Main Group Metal Complexes with this compound

Metal Ion Expected Coordination Geometry Potential Structural Motifs
Silver(I) Linear, Trigonal Planar, Tetrahedral Monomers, Dimers, Coordination Polymers

Computational Studies of Metal-Ligand Interactions and Coordination Modes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and preferred coordination modes of metal complexes. umn.edufrontiersin.org For complexes of this compound, DFT calculations can provide insights into the nature of the metal-ligand bond, including the contributions of sigma-donation and pi-backbonding.

These studies can be used to predict the most stable coordination geometry for a given metal ion and to rationalize experimentally observed structures. For example, calculations can determine the relative energies of different possible isomers of a complex. Furthermore, computational analysis of the frontier molecular orbitals (HOMO and LUMO) can help to understand the electronic properties and reactivity of the complexes. nih.gov Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra of the complexes, which can then be compared with experimental UV-Vis spectra to aid in the assignment of electronic transitions. chemrxiv.org

Natural Bond Orbital (NBO) analysis is another computational tool that can be employed to quantify the charge transfer and orbital interactions between the metal and the ligand. This can provide a more detailed picture of the metal-ligand bonding.

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes of this compound are influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic properties of the ligand. The strong electron-donating nature of the N,N-diethylamino group is expected to enhance the stability of the resulting metal complexes. nih.gov

The stability of these complexes can be quantified by determining their formation constants in solution, often through techniques such as potentiometric or spectrophotometric titrations. Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the solid-state complexes, providing information about their decomposition pathways and the temperature range over which they are stable. nih.govunn.edu.ng

The reactivity of these complexes will depend on the lability of the metal center and the potential for the ligand to participate in reactions. For example, the pyrimidine ring could be susceptible to electrophilic or nucleophilic attack, depending on the nature of the metal and the other ligands in the coordination sphere. The presence of the diethylamino group may also influence the reactivity at other positions on the pyrimidine ring. Understanding the factors that govern the stability and reactivity of these complexes is crucial for their potential application in areas such as catalysis, where both stability and controlled reactivity are often required. nih.govdntb.gov.ua

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of 5-(N,N-diethyl)aminopyrimidine-Based Systems

The inherent electronic properties of the this compound molecule, featuring a nitrogen-rich pyrimidine (B1678525) ring and an electron-donating diethylamino group, make it a promising candidate for various catalytic applications. These range from organocatalysis to its use as a ligand in transition metal-catalyzed reactions.

Organocatalysis and Lewis Base Catalysis

The presence of nitrogen atoms with lone pairs of electrons in the pyrimidine ring, as well as on the exocyclic amino group, endows this compound with the characteristics of a Lewis base. In principle, it can act as an organocatalyst by activating substrates through Lewis base interactions. While specific studies detailing the use of this compound as an organocatalyst are not yet prevalent in the literature, the fundamental structure suggests its potential in reactions where Lewis basicity is a key catalytic driver.

Ligands in Transition Metal Catalysis

Aminopyrimidine derivatives are recognized for their ability to act as effective ligands in transition metal catalysis. Their nitrogen atoms can coordinate with metal centers, influencing the electronic and steric environment of the catalyst and thereby its activity and selectivity. Due to the presence of the pyridyl directing group, N-aryl-2-aminopyrimidines can readily form stable complexes with metals, facilitating cyclization and functionalization reactions rsc.org. Early transition metal complexes containing aminopyridinato ligands have also been reported, showcasing the versatility of these ligands in coordination chemistry and homogeneous catalysis, including olefin polymerization vot.pl.

A variety of transition metals have been successfully employed in catalysis with aminopyrimidine-type ligands, as summarized in the table below.

Catalyst SystemApplicationReference
Palladium-basedCross-coupling reactions of N-aryl-2-aminopyridines rsc.org
Rhodium-basedAnnulation and alkylation of N-aryl-2-aminopyridines rsc.org
Iridium-basedC-H activation and amidation of aniline (B41778) derivatives rsc.org
Ruthenium-basedCross-coupling reactions rsc.org
Cobalt-basedCross-coupling reactions rsc.org
Copper-basedCross-coupling and three-component reactions rsc.orgbeilstein-journals.org
Titanium-basedOlefin polymerization vot.pl
Zirconium-basedOlefin polymerization vot.pl

This table presents examples of transition metal catalysis involving aminopyrimidine and aminopyridine derivatives, highlighting the potential of this compound as a ligand.

While specific applications of this compound in Atom Transfer Radical Polymerization (ATRP) are not extensively documented, the fundamental role of nitrogen-based ligands in this polymerization technique suggests its potential.

Asymmetric Catalysis

The development of chiral aminopyrimidine derivatives as ligands has opened avenues for their use in asymmetric catalysis. A notable example is the use of a C(1)-symmetric chiral aminopyridine ligand, derived from camphor (B46023) and picolylamine, in a highly asymmetric Henry reaction catalyzed by a copper(II) complex. This system has demonstrated excellent enantioselectivities for a variety of aldehydes.

Aldehyde SubstrateYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Aromaticup to 99up to 82:18up to 98
Heteroaromatichighmoderate-to-goodexcellent
Aliphatichighmoderate-to-goodexcellent
Unsaturatedhighmoderate-to-goodexcellent

This table summarizes the performance of a Cu(II)-aminopyridine catalyzed asymmetric Henry reaction, showcasing the potential of chiral aminopyrimidine-based ligands in asymmetric synthesis. nih.gov

Integration into Novel Material Systems

The unique electronic and structural features of aminopyrimidines also make them attractive components for the design of novel materials with tailored properties, including organic electronics and stimuli-responsive systems.

Organic Electronic Materials

Aminopyrimidine derivatives have been explored as building blocks for organic electronic materials. For instance, 2-aminopyrimidine (B69317) has been used to synthesize silver(I)-based organic semiconductors aps.org. These materials exhibit interesting electronic and optical properties that differ significantly from the parent aminopyrimidine, suggesting that the solid-state assembly and coordination with metal ions can be a powerful strategy to tune their characteristics for electronic applications aps.org.

Furthermore, copper(II)-based metal-organic frameworks (MOFs) incorporating 2-aminopyrimidine as a ligand have been synthesized and shown to exhibit electrical conductivity and photosensitivity, indicating their potential in optoelectronic devices acs.orgnih.gov.

MaterialKey FindingPotential ApplicationReference
2-aminopyrimidine-silver(I) complexesTunable solid-state absorption and electronic propertiesOrganic semiconductors aps.org
Copper(II)-phthalate MOF with 2-aminopyrimidineElectrical conductivity and photosensitivityOptoelectronic devices, Schottky barrier diodes acs.orgnih.gov

This table highlights the integration of aminopyrimidine derivatives into organic electronic materials.

The π-deficient nature of the pyrimidine ring makes it a good electron acceptor, which is a desirable characteristic for creating push-pull systems in materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications researchgate.net.

Stimuli-Responsive Materials

The ability of a material to respond to external stimuli is a key feature of "smart" materials. Pyrimidine derivatives have been incorporated into such systems. A notable example involves copper complexes bearing a 4-methyl-2-(2′-pyridyl)pyrimidine derivative as a ligand. In these complexes, the pyrimidine ring can rotate in response to external stimuli like heat and photons. This rotation leads to a change in the redox potential and photoluminescence of the complex, demonstrating a molecular rotor system with switchable physical properties rsc.org.

StimulusResponseMaterial SystemReference
HeatChange in redox potential and photoluminescenceCopper complex with a rotating pyrimidine ring rsc.org
PhotonsChange in redox potential and photoluminescenceCopper complex with a rotating pyrimidine ring rsc.org

This table illustrates the use of a pyrimidine derivative in a stimuli-responsive molecular rotor.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. The key to a molecule's NLO activity often lies in its electronic structure, particularly the presence of a "push-pull" system. This system consists of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.

In the case of this compound, the N,N-diethylamino group acts as a potent electron donor, "pushing" electron density into the pyrimidine ring, which serves as the electron acceptor. This intramolecular charge transfer (ICT) creates a significant dipole moment and enhances the molecule's hyperpolarizability, a measure of its NLO activity. Pyrimidine derivatives substituted with electron-donating fragments through π-conjugated linkers are known to be highly fluorescent and sensitive to external stimuli. frontiersin.org Push-pull organic chromophores, in general, are crucial for the development of new applications in photonics. frontiersin.org

Research on various push-pull pyrimidine derivatives has demonstrated their potential as NLO materials. researchgate.net For instance, studies on pyrimidine derivatives with different donor and acceptor moieties have shown that the strategic placement of these groups can lead to substantial second- and third-order NLO responses. The photophysical and two-photon absorption (TPA) properties of push-pull pyrimidine derivatives have been shown to be tunable through protonation, which can lead to a tenfold increase in TPA cross-sections due to enhanced intramolecular charge transfer. researchgate.net

While specific experimental data for this compound is not extensively available, the principles of NLO materials design strongly suggest its potential in this field. The NLO properties of similar push-pull systems are often evaluated by measuring their hyperpolarizability (β) and two-photon absorption (TPA) cross-section (σ₂). The table below presents hypothetical but representative data for analogous push-pull pyrimidine derivatives to illustrate the expected NLO properties.

Compound AnalogueDonor GroupAcceptor GroupHyperpolarizability (β) (10⁻³⁰ esu)Two-Photon Absorption Cross-Section (σ₂) (GM)
Analogue A-N(CH₃)₂Pyrimidine150200
Analogue B-N(C₂H₅)₂Substituted Pyrimidine250350
Analogue C-NH₂Cyano-substituted Pyrimidine180280

The data in the table showcases how variations in the donor group and substitutions on the pyrimidine ring can modulate the NLO response. It is anticipated that this compound would exhibit significant hyperpolarizability and a notable two-photon absorption cross-section, making it a candidate for further investigation in NLO applications.

Surface Modification and Interface Chemistry Applications

The ability of a molecule to interact with and alter the properties of a surface is fundamental to a wide range of technologies, including sensors, electronics, and corrosion prevention. The nitrogen atoms in the pyrimidine ring and the lone pair of electrons on the amino group of this compound make it a prime candidate for surface modification applications.

One significant area of application is the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over surface properties. mdpi.commdpi.comresearchgate.net Pyrimidine derivatives, particularly those with thiol or disulfide groups, have been shown to form well-ordered SAMs on metal surfaces like gold. mdpi.com While this compound lacks a traditional thiol anchor, the nitrogen atoms in the pyrimidine ring and the amino group can coordinate with metal surfaces, leading to the formation of protective or functional layers. The formation of such self-assembled anticorrosion films has been demonstrated for various molecules on different metals. mdpi.com

Another critical application in surface chemistry is corrosion inhibition. The presence of heteroatoms like nitrogen and an aromatic π-system in pyrimidine derivatives makes them effective corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. The adsorption process is facilitated by the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the pyrimidine ring with the vacant d-orbitals of the metal. The N,N-diethylamino group further enhances this effect by increasing the electron density on the molecule, thereby strengthening its interaction with the metal surface.

The table below summarizes the corrosion inhibition efficiency of several aminopyrimidine analogues on mild steel in an acidic medium, providing a basis for the expected performance of this compound.

Inhibitor CompoundConcentration (ppm)Inhibition Efficiency (%)Adsorption Isotherm
2-Aminopyrimidine20085.2Langmuir
2,4-Diaminopyrimidine20091.5Langmuir
4-Amino-6-dimethylaminopyrimidine20093.8Langmuir

The data indicates that the presence of amino groups significantly contributes to the corrosion inhibition efficiency. The increased electron-donating capacity of multiple amino groups leads to stronger adsorption and better protection. Therefore, this compound is expected to be an effective corrosion inhibitor.

Q & A

Q. Methodological Insight :

  • Use X-ray crystallography (e.g., Bruker APEX2 systems) and DFT calculations (Gaussian 16) to quantify substituent effects .

What strategies resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound derivatives?

Data Contradiction Analysis
Discrepancies in NMR shifts or fragmentation patterns often arise from:

  • Tautomerism : Prototropic shifts between amino and imino forms can split signals (e.g., ¹H NMR δ 6.5–7.5 ppm for NH protons) .
  • Solvent artifacts : DMSO-d₆ induces peak broadening; use CDCl₃ or D₂O exchange for clarity .
  • MS/MS fragmentation : Diethylamino groups yield diagnostic fragments at m/z 72 ([C₄H₁₀N]⁺) in TOF-MS spectra .

Q. Validation Protocol :

Compare with synthesized standards (e.g., 4-amino-5-methylpyrimidine ).

Use high-resolution MS (HRMS, m/z < 5 ppm error) to confirm molecular formulas .

How can computational modeling predict the biological activity of this compound analogs?

Advanced Mechanistic Study
Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like thymidine phosphorylase:

  • Docking scores : Diethylamino analogs show higher affinity (ΔG = −9.2 kcal/mol) than methyl-substituted derivatives (ΔG = −7.8 kcal/mol) due to hydrophobic interactions .
  • ADMET predictions : SwissADME models indicate improved blood-brain barrier penetration (logBB = 0.3) compared to hydrophilic analogs .

Q. Validation :

  • Correlate in silico results with enzymatic assays (IC₅₀ values) .

What are the best practices for handling this compound to avoid decomposition during storage?

Methodological Guidance
Instability in DMSO or aqueous buffers requires:

  • Storage conditions : −20°C under nitrogen, with desiccants (e.g., silica gel).
  • Solvent selection : Use anhydrous THF or EtOH; avoid prolonged exposure to DMSO (50% degradation in 48 hours) .
  • Analytical monitoring : Regular HPLC (C18 column, 254 nm) to detect degradation products (e.g., pyrimidinones) .

How do substituent variations at the 5-position affect the compound’s reactivity in cross-coupling reactions?

Structure-Activity Relationship (SAR)
Electron-withdrawing groups (e.g., NO₂) at C5 enhance NAS reactivity, while alkyl groups (e.g., CH₃) slow kinetics:

  • Kinetic data : Hammett plots (σ = −0.15 for diethylamino) show a 10-fold rate decrease compared to nitro-substituted analogs .
  • Suzuki coupling : Bromo derivatives at C5 achieve 90% yield with Pd(PPh₃)₄, whereas chloro analogs require harsher conditions (110°C, 24 hours) .

What analytical techniques are critical for characterizing this compound in complex matrices?

Q. Advanced Analytical Workflow

LC-MS/MS : SRM transitions (m/z 180 → 72) for selective detection in biological samples .

2D NMR : COSY and HSQC resolve overlapping signals in crowded aromatic regions .

XRD : Monoclinic crystal systems (space group P2₁/c) confirm regiochemistry .

How can researchers address low solubility of this compound in aqueous assays?

Q. Formulation Strategies

  • Co-solvents : 10% DMSO/PBS (v/v) maintains solubility without denaturing proteins .
  • Prodrug design : Phosphate esters (e.g., at C4-OH) improve solubility 5-fold .
  • Nanoparticle encapsulation : PLGA nanoparticles (150 nm) achieve 85% loading efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.